
(Z)-3-(6-Methylpyridin-2-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(6-Methylpyridin-2-yl)acrylic acid is an organic compound characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(6-Methylpyridin-2-yl)acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine, which is commercially available or can be synthesized through various methods.
Formation of Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where 6-methylpyridine is reacted with an appropriate acrylate ester in the presence of a palladium catalyst and a base.
Isomerization: The resulting product is then subjected to isomerization to obtain the (Z)-isomer of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Heck reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(6-Methylpyridin-2-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alkanes and alcohols.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(Z)-3-(6-Methylpyridin-2-yl)acrylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is utilized in the development of catalysts and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of (Z)-3-(6-Methylpyridin-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylic acid moiety can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-Methylpyridin-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
2-(6-Methylpyridin-2-yl)acetic acid: Contains an acetic acid moiety.
6-Methylpyridine-2-carboxylic acid: Lacks the acrylic acid moiety.
Uniqueness
(Z)-3-(6-Methylpyridin-2-yl)acrylic acid is unique due to the presence of the (Z)-configured acrylic acid moiety, which imparts specific geometric and electronic properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
IUPAC Name |
3-(6-methylpyridin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFMVILQPHNQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)
![n-(3-Methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B15146549.png)
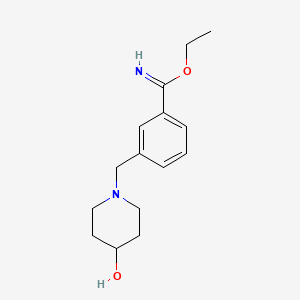
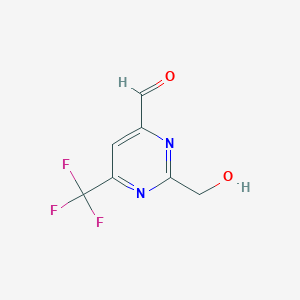

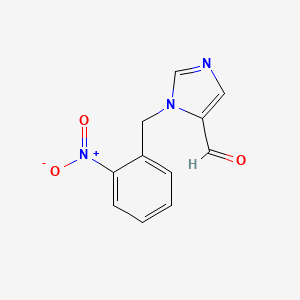
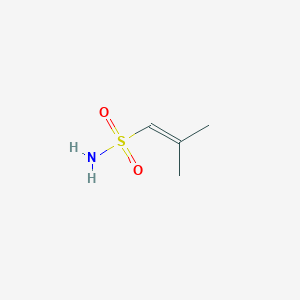
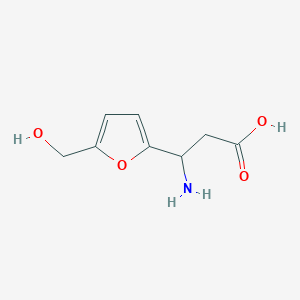
![(2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl) benzoate](/img/structure/B15146597.png)
![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
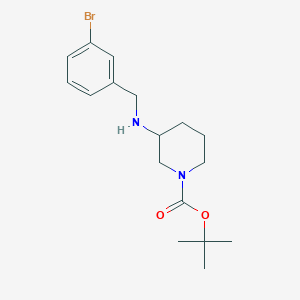
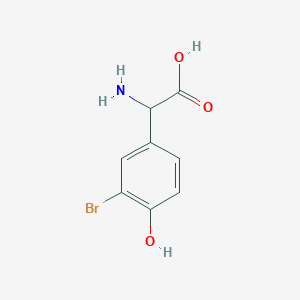
![ethyl 5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B15146628.png)
